N-(4-hydroxyphenyl)-4-nitrobenzenesulfinamide
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Overview
Description
N-(4-hydroxyphenyl)-4-nitrobenzenesulfinamide is a chemical compound that features a sulfinamide group attached to a nitrobenzene ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-nitrobenzenesulfinamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminophenol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted to the sulfinamide by reduction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-4-nitrobenzenesulfinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxy group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-4-nitrobenzenesulfinamide.
Oxidation: Formation of N-(4-hydroxyphenyl)-4-nitrobenzoquinone.
Substitution: Formation of various substituted sulfinamides depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxyphenyl)-4-nitrobenzenesulfinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe to study enzyme mechanisms and interactions in biological systems.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-4-nitrobenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cell viability and function .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Uniqueness
N-(4-hydroxyphenyl)-4-nitrobenzenesulfinamide is unique due to its combination of a nitro group, a hydroxyphenyl group, and a sulfinamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
288154-94-9 |
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Molecular Formula |
C12H10N2O4S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-nitrobenzenesulfinamide |
InChI |
InChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-19(18)12-7-3-10(4-8-12)14(16)17/h1-8,13,15H |
InChI Key |
BROPCYYYAITPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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